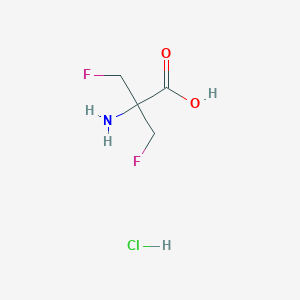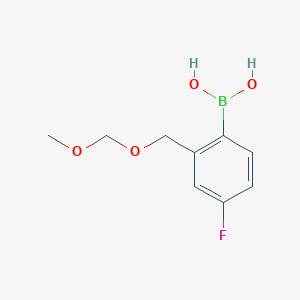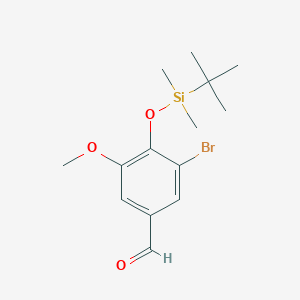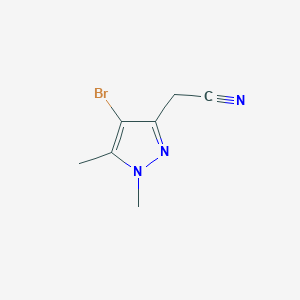![molecular formula C7H11ClF3N B13456091 rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride: is a synthetic compound known for its unique bicyclic structure. It contains a trifluoromethyl group and an azabicyclo heptane ring, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Azabicyclo Heptane Ring: This can be achieved through a cyclization reaction involving a suitable amine and a halogenated precursor.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. These methods often utilize continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like sodium azide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学研究应用
rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
- rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane
- rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrobromide
Uniqueness
rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride is unique due to its specific trifluoromethyl group and azabicyclo heptane ring structure. This combination imparts distinct chemical and biological properties that differentiate it from similar compounds.
属性
分子式 |
C7H11ClF3N |
|---|---|
分子量 |
201.62 g/mol |
IUPAC 名称 |
(1S,6R)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-4-5(6)2-1-3-11-6;/h5,11H,1-4H2;1H/t5-,6+;/m1./s1 |
InChI 键 |
DJVCKFODIFXGLV-IBTYICNHSA-N |
手性 SMILES |
C1C[C@@H]2C[C@@]2(NC1)C(F)(F)F.Cl |
规范 SMILES |
C1CC2CC2(NC1)C(F)(F)F.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-7'-carboxylate](/img/structure/B13456019.png)
![Tert-butyl2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]pyrrolidine-1-carboxylate](/img/structure/B13456031.png)


![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)

![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)

![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)

![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)

